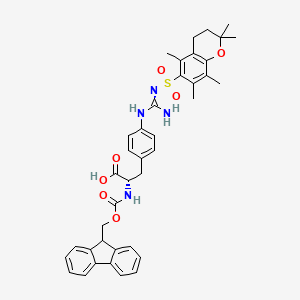

Fmoc-Phe(4-Guad-Pmc)-OH

Description

Contextual Significance of Unnatural Amino Acids in Contemporary Peptide Science

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are not among the 20 canonical amino acids genetically coded in organisms. nih.gov Their importance in modern drug discovery and peptide science is substantial. nih.govsigmaaldrich.com UAAs offer a vast structural diversity and functional versatility, making them invaluable as chiral building blocks and molecular scaffolds for creating combinatorial libraries. sigmaaldrich.comcpcscientific.com

The incorporation of UAAs into peptides can lead to several advantageous properties. cpcscientific.comresearchgate.net Peptides containing UAAs often exhibit enhanced in vivo stability due to resistance to proteolytic degradation, as enzymes may not recognize the unnatural structures as cleavage sites. cpcscientific.com This can lead to improved potency, better oral absorption, and more favorable tissue distribution. sigmaaldrich.com Furthermore, UAAs can be used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. sigmaaldrich.com These modifications allow for the design of drug candidates with a precise fit to their biological targets. sigmaaldrich.com The ability to introduce novel physicochemical and biological properties by substituting natural amino acids with UAAs at specific points has become a valuable tool in protein engineering and drug discovery. nih.gov

Role of Highly Functionalized Amino Acid Building Blocks in Chemical Biology Research

Highly functionalized amino acid building blocks are essential tools in chemical biology, enabling the synthesis of complex peptides and proteins with tailored properties. acs.orgnih.gov These building blocks, which include unnatural amino acids with diverse side chains, allow researchers to probe and manipulate biological systems with high precision. sigmaaldrich.comed.ac.uk For instance, the incorporation of fluorescent amino acids can be used to study protein-protein interactions and conformational changes in real-time. ed.ac.uk

The use of these building blocks extends to the creation of peptides with constrained conformations, which can provide valuable insights into the structural requirements for biological activity and receptor selectivity. acs.orgresearchgate.net By introducing specific functional groups, researchers can design peptides that act as inhibitors of protein-protein interactions, catalysts for organic reactions, or templates for supramolecular metal binding complexes. nih.gov This level of control over molecular structure and function is crucial for developing new therapeutic agents and research tools. nih.govresearchgate.net The synthesis of these building blocks often requires sophisticated strategies to ensure stereochemical purity and compatibility with standard peptide synthesis methods. acs.orgnih.gov

Fundamental Overview of Protecting Group Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on a solid support. iris-biotech.depeptide.com A critical concept in SPPS is the use of protecting groups to mask reactive functional groups on the amino acids, preventing unwanted side reactions during peptide elongation. iris-biotech.denih.gov The success of a synthesis hinges on the careful selection and management of these protecting groups. researchgate.net

The principle of orthogonality is paramount in this context. iris-biotech.depeptide.com An orthogonal protection scheme involves the use of two or more protecting groups that can be selectively removed under different chemical conditions, without affecting the others. iris-biotech.de In SPPS, this typically involves a temporary protecting group for the α-amino group of the incoming amino acid and permanent protecting groups for the reactive side chains of the amino acids in the growing peptide chain. iris-biotech.de

The most widely used orthogonal system in SPPS is the Fmoc/tBu strategy. iris-biotech.deaurigeneservices.com The fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group and is labile to a base, typically piperidine (B6355638). iris-biotech.de The side-chain protecting groups, often based on the tert-butyl (tBu) group, are stable to the basic conditions used for Fmoc removal but are cleaved by strong acid, such as trifluoroacetic acid (TFA), at the end of the synthesis when the peptide is cleaved from the resin. iris-biotech.depeptide.com This orthogonality ensures that the side chains remain protected throughout the synthesis and are only deprotected during the final cleavage step. peptide.com This strategy provides flexibility for synthesizing complex peptides, including those requiring selective side-chain modifications. peptide.comaurigeneservices.com

Rationale for Research Focus on Fmoc-Phe(4-Guad-Pmc)-OH as a Specialized Building Block

This compound is a highly specialized amino acid derivative designed for specific applications in peptide synthesis. The "Fmoc" designation indicates that the α-amino group is protected by the base-labile fluorenylmethoxycarbonyl group, making it suitable for use in the standard Fmoc-based SPPS workflow. iris-biotech.denih.gov The core of this building block is a phenylalanine (Phe) residue that has been modified at the 4-position of its phenyl ring with a guanidino group.

The guanidino group is the functional moiety of the amino acid arginine and is crucial for many biological interactions. By introducing a guanidino group onto a phenylalanine scaffold, researchers can create peptides with novel structural and functional properties. The guanidino group itself is protected by a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. nih.gov The Pmc group is an acid-labile protecting group, compatible with the final TFA cleavage step in Fmoc SPPS, thus maintaining the orthogonality of the protection scheme. nih.gov

The rationale for focusing on this particular building block lies in its potential to serve as a surrogate for arginine or to introduce a positively charged and hydrogen-bonding capable group at a specific location within a peptide sequence, which might not be achievable with natural amino acids alone. This allows for the exploration of structure-activity relationships and the design of peptides with tailored binding affinities and specificities.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)guanidino)phenyl)propanoic acid | watanabechem.co.jp |

| Molecular Formula | C39H42N4O7S | |

| Molecular Weight | 710.85 g/mol | |

| CAS Number | 2733951-51-2 | watanabechem.co.jp |

Structure

2D Structure

Properties

Molecular Formula |

C39H42N4O7S |

|---|---|

Molecular Weight |

710.8 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |

InChI |

InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m0/s1 |

InChI Key |

BPOREBGIBBGDNK-XIFFEERXSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Phe 4 Guad Pmc Oh

Strategic Design Considerations for the Synthesis of Fmoc-Phe(4-Guad-Pmc)-OH

The design of a synthetic route for this compound necessitates the careful selection of protecting groups for the α-amino and the side-chain guanidino functionalities. The choice of these groups is paramount to ensure compatibility with the conditions of solid-phase peptide synthesis and to allow for selective deprotection at the appropriate stages.

Justification of Nα-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely employed protecting group for the α-amino functionality in modern peptide synthesis. Its prevalence is attributed to its base-lability, which allows for its removal under mild conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality with acid-labile side-chain protecting groups is a cornerstone of the Fmoc/tBu strategy in SPPS.

The key advantages of utilizing the Fmoc group in the synthesis of this compound include:

Orthogonality: The Fmoc group is stable to the acidic conditions used to cleave the final peptide from the resin and to deprotect many common side-chain protecting groups, such as the tert-butyl (tBu) group.

Mild Deprotection Conditions: The use of a weak base like piperidine for deprotection minimizes the risk of side reactions and damage to sensitive amino acid residues within the growing peptide chain.

Real-time Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This allows for the real-time monitoring of the deprotection step, ensuring its completion before the subsequent coupling reaction.

Rationale for 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) Protection of the Guanidine (B92328) Moiety

The guanidinium (B1211019) group in the side chain of arginine and its analogues is a strongly basic and nucleophilic moiety that requires protection during peptide synthesis to prevent unwanted side reactions, such as acylation. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a well-established protecting group for the guanidino function in Fmoc-based SPPS.

The selection of the Pmc group for the protection of the guanidine functionality in this compound is justified by the following characteristics:

Acid Lability: The Pmc group is cleaved under moderately acidic conditions, typically using a cocktail containing trifluoroacetic acid (TFA). This is compatible with the final cleavage step in Fmoc-SPPS, where the peptide is released from the solid support and all acid-labile side-chain protecting groups are removed simultaneously.

Stability to Bases: The Pmc group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF), ensuring the integrity of the side-chain protection throughout the iterative cycles of peptide chain elongation.

Sufficient Protection: The bulky Pmc group effectively shields the guanidine moiety, preventing its participation in undesired side reactions during the coupling steps of peptide synthesis.

Multi-Step Synthesis Pathways from Precursor Molecules

The synthesis of this compound can be envisioned through a multi-step pathway commencing from a suitable phenylalanine derivative. The key transformations involve the introduction of a functional group at the 4-position of the phenyl ring, its conversion to a guanidine, and subsequent protection.

Functionalization of Phenylalanine Backbone at the 4-Position

A plausible synthetic route begins with a commercially available and suitably protected phenylalanine derivative, such as Fmoc-4-amino-L-phenylalanine. This precursor already possesses the necessary amino group at the desired position, simplifying the initial steps of the synthesis. The α-amino group is already protected with the Fmoc group, and the carboxylic acid is available for subsequent reactions or can be protected as an ester if necessary for specific reaction conditions.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-4-amino-L-phenylalanine | [Insert Image of Fmoc-4-amino-L-phenylalanine structure here] | C24H22N2O4 | 402.45 |

Installation of the Guanidine Functionality

The conversion of the 4-amino group of Fmoc-4-amino-L-phenylalanine into a guanidine moiety is a critical step. This transformation can be achieved using various guanidinylating reagents. A common and effective method involves the use of 1H-pyrazole-1-carboxamidine hydrochloride . The reaction is typically carried out in a suitable solvent such as DMF or acetonitrile (B52724), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

An alternative and widely used reagent for this transformation is N,N'-bis(Boc)-S-methylisothiourea . This reagent reacts with the primary amine to form a di-Boc-protected guanidine, which can then be deprotected under acidic conditions.

The resulting intermediate is Nα-Fmoc-4-guanidino-L-phenylalanine.

| Reagent | Structure | Purpose |

| 1H-pyrazole-1-carboxamidine hydrochloride | [Insert Image of 1H-pyrazole-1-carboxamidine hydrochloride structure here] | Guanidinylation of the 4-amino group |

| N,N'-bis(Boc)-S-methylisothiourea | [Insert Image of N,N'-bis(Boc)-S-methylisothiourea structure here] | Guanidinylation with concomitant Boc protection |

Selective Pmc Protection of the Guanidine Side Chain

The final step in the synthesis is the selective protection of the newly installed guanidine group with the Pmc group. This is achieved by reacting Nα-Fmoc-4-guanidino-L-phenylalanine with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) . The reaction is typically performed in a polar aprotic solvent like dichloromethane (DCM) or DMF, in the presence of a base such as pyridine or DIPEA to scavenge the HCl generated during the reaction. The reaction conditions are carefully controlled to ensure selective sulfonylation of the guanidine nitrogen.

Following the reaction, the desired product, this compound, is purified using standard techniques such as column chromatography or recrystallization to yield the final product with high purity, suitable for use in solid-phase peptide synthesis.

| Reagent | Structure | Purpose |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) | [Insert Image of Pmc-Cl structure here] | Protection of the guanidine group |

The successful execution of this multi-step synthesis provides a valuable building block for the incorporation of a conformationally constrained and functionalized phenylalanine analog into peptide structures, opening avenues for the design of novel peptides with tailored biological activities.

Regiospecific Fmoc-Protection of the Alpha-Amino Group

The regiospecific protection of the alpha-amino group of Phe(4-Guad-Pmc)-OH is paramount to its successful use in peptide synthesis. The primary goal is to selectively introduce the Fmoc group onto the alpha-nitrogen without affecting the guanidinium group on the phenyl ring's side chain. The guanidinium group is already protected by the acid-labile Pmc group, which offers orthogonal protection to the base-labile Fmoc group.

The most common method for the introduction of the Fmoc group is through the reaction of the amino acid with a fluorenylmethyloxycarbonylating agent. The two most widely used reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The reaction is typically carried out under Schotten-Baumann conditions, which involve a biphasic system of an organic solvent and an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. The amino acid is dissolved in the aqueous basic solution, which deprotonates the alpha-amino group, rendering it nucleophilic. The Fmoc-Cl or Fmoc-OSu, dissolved in an organic solvent like dioxane or acetone, is then added to the reaction mixture. The nucleophilic alpha-amino group attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of the N-Fmoc protected amino acid.

Of the two reagents, Fmoc-OSu is often preferred due to its greater stability and the reduced likelihood of side reactions, such as the formation of dipeptides, which can occur with the more reactive Fmoc-Cl. The reaction conditions are generally mild to prevent the premature cleavage of the Pmc protecting group on the guanidinium side chain.

A typical reaction scheme is as follows: Phe(4-Guad-Pmc)-OH is dissolved in a 10% aqueous sodium carbonate solution. To this, a solution of Fmoc-OSu in dioxane is added dropwise with vigorous stirring. The reaction is allowed to proceed at room temperature for several hours while maintaining a slightly alkaline pH. Upon completion, the product is isolated by acidification, which precipitates the Fmoc-protected amino acid, followed by filtration and washing.

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and purity of this compound, a systematic optimization of various reaction parameters is essential.

The choice of solvent system significantly impacts the reaction rate and yield. A mixed aqueous-organic system is typically employed to dissolve both the polar amino acid and the nonpolar Fmoc reagent.

| Solvent System (Organic:Aqueous) | Base | Typical Yield (%) | Observations |

| Dioxane:Water (1:1) | NaHCO₃ | 85-95 | Good solubility for both reactants, easy workup. |

| Acetone:Water (1:1) | Na₂CO₃ | 80-90 | Acetone is a more environmentally benign alternative to dioxane. |

| Tetrahydrofuran (THF):Water (2:1) | NaHCO₃ | 82-92 | Good solvent for Fmoc-OSu, leading to a homogeneous reaction mixture. |

| Acetonitrile:Water (1:1) | NaHCO₃ | 75-85 | Can be effective, but solubility of the starting amino acid may be limited. |

This is an interactive data table based on typical yields for Fmoc-protection of amino acids with bulky side chains.

The ideal solvent system should provide good solubility for both the starting amino acid and the Fmoc-reagent, facilitating a homogeneous reaction environment and minimizing side reactions. Dioxane-water mixtures are highly effective but the toxicity of dioxane has led to the exploration of greener alternatives like acetone and THF.

The stoichiometry of the reactants plays a crucial role in driving the reaction to completion and minimizing the formation of byproducts.

| Molar Ratio (Fmoc-OSu:Amino Acid) | Base (equivalents) | Typical Conversion (%) | Remarks |

| 1.05 : 1.0 | 2.0 | > 98 | A slight excess of the Fmoc reagent ensures complete consumption of the amino acid. |

| 1.2 : 1.0 | 2.0 | > 99 | Often used to ensure high conversion, but may require more rigorous purification. |

| 1.0 : 1.0 | 2.0 | ~ 95 | May result in incomplete reaction, leaving unreacted starting material. |

| 1.5 : 1.0 | 3.0 | > 99 | A larger excess can lead to the formation of Fmoc-related impurities. |

This is an interactive data table illustrating the effect of stoichiometry on conversion rates in Fmoc-protection reactions.

A slight excess (1.05 to 1.2 equivalents) of the Fmoc-reagent is generally optimal. This ensures that the valuable amino acid is fully converted to the desired product. The amount of base is also critical; at least two equivalents are required to neutralize the generated acid and maintain the pH in the desired alkaline range.

Temperature control is vital for managing the reaction rate and preventing undesirable side reactions.

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Impact on Purity |

| 0 - 5 | 12 - 16 | 80 - 90 | Slower reaction rate, but higher purity with minimal side-product formation. |

| Room Temperature (~25) | 4 - 8 | 85 - 95 | Optimal balance between reaction rate and purity. |

| 40 | 2 - 4 | 80 - 90 | Faster reaction, but increased risk of Fmoc-group and Pmc-group instability. |

| 60 | 1 - 2 | < 70 | Significant degradation of the product and protecting groups can occur. |

This is an interactive data table showing the influence of temperature on the Fmoc-protection reaction.

The Fmoc-protection reaction is typically conducted at room temperature, which provides a good balance between a reasonable reaction rate and the stability of the protecting groups. Lower temperatures can be employed to enhance selectivity and minimize the formation of impurities, albeit at the cost of a longer reaction time. Elevated temperatures can accelerate the reaction but may lead to the degradation of the Fmoc group and potentially the Pmc group, reducing both yield and purity.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Following the synthesis, a robust purification strategy is necessary to isolate this compound in high purity, suitable for its use in peptide synthesis.

Chromatographic techniques are the most powerful methods for the purification of Fmoc-protected amino acids.

Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the method of choice for the final purification of this compound.

Stationary Phase: C18-functionalized silica (B1680970) gel is the most commonly used stationary phase due to its hydrophobicity, which allows for good retention and separation of the Fmoc-containing compound.

Mobile Phase: A gradient of an organic solvent (typically acetonitrile or methanol) and water is used for elution. The mobile phase is usually acidified with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to ensure the protonation of the carboxylic acid and guanidinium groups, leading to sharper peaks and better separation.

Detection: The elution of the product is monitored using a UV detector, typically at wavelengths around 265 nm or 301 nm, where the Fmoc group exhibits strong absorbance.

A typical purification protocol would involve dissolving the crude product in a minimal amount of the mobile phase and injecting it onto a preparative C18 column. A shallow gradient of increasing organic solvent concentration is then applied to elute the impurities before the desired product is eluted as a pure fraction.

Flash Column Chromatography: For larger scale purifications or the removal of major impurities, flash chromatography over silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), often with a small percentage of acetic acid to suppress the ionization of the carboxylic acid, can be effective in separating the product from less polar impurities.

Crystallization and Precipitation Protocols

The final step in the synthesis of this compound involves its purification and isolation to ensure a high degree of purity, which is critical for its subsequent use in solid-phase peptide synthesis (SPPS). Crystallization and precipitation are principal techniques employed to achieve the desired purity by separating the target compound from unreacted starting materials, byproducts, and other impurities generated during the synthetic process. The selection of an appropriate solvent system and the control of parameters such as temperature and concentration are paramount for obtaining a high-purity crystalline solid with a good yield.

The protocols for the purification of Fmoc-protected amino acids often involve the use of a solvent in which the compound is soluble at an elevated temperature and sparingly soluble at a lower temperature. This temperature-dependent solubility differential facilitates the formation of a supersaturated solution upon cooling, from which the purified compound crystallizes.

Detailed Research Findings

Research into the purification of similar Fmoc-amino acids provides insights into effective crystallization and precipitation methodologies. While specific studies on this compound are not extensively detailed in publicly available literature, general protocols for related compounds can be adapted. For instance, the purification of Fmoc-Phe-OH has been reported using toluene. ajpamc.com The process typically involves dissolving the crude product in the solvent at a raised temperature, followed by a period of stirring to ensure complete dissolution. Subsequently, the solution is gradually cooled to induce crystallization.

The efficiency of both crystallization and precipitation is influenced by several factors, including the rate of cooling, agitation speed, and the presence of seed crystals. A slow cooling rate generally promotes the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity. In contrast, rapid cooling or the fast addition of an anti-solvent can lead to the formation of smaller, amorphous particles that may trap impurities.

The following data tables outline hypothetical yet representative protocols for the crystallization and precipitation of this compound, based on established methods for similar compounds.

Table 1: Illustrative Crystallization Protocol for this compound

| Step | Parameter | Value/Description | Purpose |

| 1. Dissolution | Solvent | Ethyl Acetate | To dissolve the crude product. |

| Temperature | 60-70 °C | To increase the solubility of the compound. | |

| Concentration | 1 g crude product per 10 mL solvent | To create a saturated solution at elevated temperature. | |

| 2. Cooling | Cooling Rate | Gradual cooling to room temperature | To induce slow crystal formation. |

| Final Temperature | 0-4 °C (in an ice bath) | To maximize the yield of the crystalline product. | |

| Time | 2-4 hours | To allow for complete crystallization. | |

| 3. Isolation | Method | Vacuum Filtration | To separate the crystals from the mother liquor. |

| Washing | Cold Ethyl Acetate | To remove residual impurities from the crystal surface. | |

| 4. Drying | Method | Vacuum Oven | To remove residual solvent. |

| Temperature | 40-50 °C | To ensure the product is completely dry without decomposition. |

Table 2: Illustrative Precipitation Protocol for this compound

| Step | Parameter | Value/Description | Purpose |

| 1. Dissolution | Good Solvent | Dichloromethane (DCM) | To completely dissolve the crude product. |

| Concentration | 1 g crude product per 5 mL DCM | To create a concentrated solution. | |

| 2. Precipitation | Anti-Solvent | n-Hexane | To decrease the solubility of the product. |

| Addition Rate | Slow, dropwise addition | To promote the formation of a pure precipitate. | |

| Volume Ratio | 1:5 (DCM:n-Hexane) | To ensure complete precipitation. | |

| 3. Maturation | Stirring Time | 1-2 hours at room temperature | To allow the precipitate to fully form and equilibrate. |

| 4. Isolation | Method | Centrifugation or Filtration | To collect the precipitated solid. |

| Washing | n-Hexane | To wash away the soluble impurities. | |

| 5. Drying | Method | Under high vacuum | To remove all traces of solvents. |

It is important to note that the optimal conditions for crystallization and precipitation, including the choice of solvents, temperatures, and times, would need to be determined empirically for each specific batch of crude this compound to maximize both yield and purity.

Orthogonal Protecting Group Chemistry Applied to Fmoc Phe 4 Guad Pmc Oh Derivatives

Principles of Orthogonal Deprotection in Complex Amino Acid Architectures

Orthogonal protection is a strategy in organic synthesis that employs multiple protecting groups, each of which can be removed by a specific set of chemical conditions without affecting the others. fiveable.methieme-connect.de This concept is crucial in the synthesis of complex molecules like peptides, where various functional groups must be selectively manipulated. fiveable.menih.gov In the context of solid-phase peptide synthesis (SPPS), an orthogonal protection strategy allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. peptide.com

The core principle lies in the differential reactivity of the protecting groups. wiley-vch.de For instance, one group might be labile to acidic conditions, another to basic conditions, and a third to hydrogenolysis or enzymatic cleavage. fiveable.menih.gov This orthogonality ensures that the temporary protection of the α-amino group can be removed at each step of peptide elongation without disturbing the permanent protecting groups on the side chains of the amino acid residues. peptide.comresearchgate.net These side-chain protecting groups are then typically removed in the final step of the synthesis, often concurrently with cleavage of the peptide from the resin support. iris-biotech.denih.gov The successful synthesis of complex peptide architectures, including those with post-translational modifications or branched structures, heavily relies on the careful selection of a compatible and truly orthogonal set of protecting groups. nih.govresearchgate.netresearchgate.net

Differential Reactivity and Compatibility of Fmoc and Pmc Protecting Groups

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy is a widely used orthogonal system in modern SPPS. iris-biotech.de In the case of Fmoc-Phe(4-Guad-Pmc)-OH, the Nα-amino group is protected by the base-labile Fmoc group, while the guanidino side chain of the phenylalanine analog is protected by the acid-labile Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group. peptide.compeptide.com

The Fmoc group is susceptible to cleavage under basic conditions, typically by treatment with a secondary amine like piperidine (B6355638). thieme-connect.dechempep.com The reaction proceeds via a β-elimination mechanism. chempep.com This deprotection is performed repeatedly throughout the peptide synthesis to expose the N-terminal amine for coupling of the next amino acid. peptide.com

In contrast, the Pmc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). peptide.compeptide.com This differential stability is the cornerstone of their orthogonality. The bulky Pmc group effectively shields the reactive guanidino function during peptide chain elongation. peptide.com The compatibility of these two groups allows for a streamlined and efficient synthesis process where the temporary Nα-protection can be removed without premature deprotection of the side chain. peptide.com

Protocols for Selective Deprotection of this compound

The selective removal of the Fmoc and Pmc protecting groups is achieved through distinct chemical protocols, each targeting the specific lability of the respective group.

The standard and most common method for the removal of the Nα-Fmoc group is treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.depeptide.com The reaction is typically fast, often completed within minutes at room temperature. peptide.com

An alternative to piperidine is the non-nucleophilic strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). iris-biotech.denih.gov DBU can offer faster and more efficient deprotection, which can be advantageous in the synthesis of "difficult" or aggregation-prone sequences. peptide.comlookchem.com However, since DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage, which can potentially lead to side reactions. nih.gov Therefore, DBU is often used in combination with a nucleophilic scavenger like piperidine or piperazine (B1678402). lookchem.comrsc.org

| Reagent | Typical Concentration | Key Advantages | Key Disadvantages |

| Piperidine | 20% in DMF | Well-established, reliable, acts as its own scavenger | Can cause side reactions like aspartimide formation |

| DBU | 2% in DMF | Faster deprotection, useful for difficult sequences | Non-nucleophilic (requires a scavenger), can catalyze side reactions |

The Pmc protecting group on the guanidino side chain is removed during the final cleavage of the peptide from the solid support. peptide.com This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). peptide.com A standard cleavage mixture consists of 95% TFA, with the remaining 5% being a mixture of scavengers to prevent side reactions. peptide.com

The Pmc group is designed to be cleaved under these moderately strong acidic conditions. peptide.com The cleavage time can vary depending on the peptide sequence, particularly if multiple arginine residues (or their analogs) are present. peptide.com

| Reagent | Typical Conditions | Scavengers |

| Trifluoroacetic Acid (TFA) | 95% TFA in water or DCM | Water, triisopropylsilane (B1312306) (TIS), thioanisole |

Challenges and Side Reactions Associated with Orthogonal Deprotection Schemes

Despite the robustness of the Fmoc/Pmc orthogonal strategy, several challenges and side reactions can occur, potentially compromising the yield and purity of the final peptide.

Racemization: Epimerization, or the loss of stereochemical integrity at the α-carbon, can be a significant issue, particularly for certain amino acids like cysteine and histidine. nih.gov While less common for phenylalanine, the conditions used for coupling and deprotection can sometimes promote this side reaction. nih.gov

Aspartimide Formation: This is a well-documented side reaction, especially in Fmoc-based SPPS. chempep.comiris-biotech.de It is catalyzed by both basic and acidic conditions and involves the cyclization of an aspartic acid residue to form a succinimide (B58015) derivative. nih.goviris-biotech.de This can lead to the formation of β-aspartyl peptides and epimerization. nih.gov While the primary focus here is on a phenylalanine derivative, this side reaction is a general concern in Fmoc chemistry and highlights the importance of carefully controlled deprotection conditions. researchgate.net

Aggregation: During solid-phase synthesis, growing peptide chains can aggregate, leading to incomplete coupling and deprotection reactions. chempep.comnih.gov This is particularly problematic for hydrophobic sequences. nih.gov The choice of deprotection reagents and reaction conditions can influence the extent of aggregation. nih.gov

Side Reactions during Final Cleavage: The strong acidic conditions used for Pmc removal and cleavage from the resin can lead to the alkylation of sensitive residues like tryptophan by carbocations generated from the protecting groups or the resin linker. peptide.comnih.gov The use of scavengers is crucial to minimize these side reactions. peptide.com

| Side Reaction | Causal Factors | Mitigation Strategies |

| Racemization | Base-catalyzed epimerization during coupling or deprotection | Use of less basic deprotection reagents, optimized coupling conditions |

| Aspartimide Formation | Prolonged exposure to base (e.g., piperidine) or acid (TFA) | Use of milder bases (e.g., DBU with additives), optimized deprotection times |

| Aggregation | Interchain hydrogen bonding of hydrophobic sequences | Use of chaotropic salts, elevated temperatures, or special solvents |

| Alkylation | Carbocations generated during acidic cleavage | Addition of scavengers (e.g., TIS, water, thioanisole) to the cleavage cocktail |

Applications of Fmoc Phe 4 Guad Pmc Oh As a Building Block in Peptide Synthesis

Integration into Peptidic Sequences via Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Phe(4-Guad-Pmc)-OH lies in its use as a monomer in Fmoc-based SPPS. nih.gov This methodology allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.com The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions to allow for the coupling of the next amino acid in the sequence. nih.gov

Selection of Resins and Loading Conditions

The choice of resin is a critical first step in SPPS, as it determines the conditions required for the final cleavage of the synthesized peptide from the solid support. For the synthesis of peptide acids using the Fmoc strategy, Wang resin is a standard and widely used support. rapp-polymere.com This resin consists of polystyrene functionalized with a p-benzyloxybenzyl alcohol linker, which is labile to trifluoroacetic acid (TFA), allowing for the release of the final peptide with a free C-terminus. rapp-polymere.com Low-loaded Wang resins are particularly advantageous for the synthesis of long or challenging peptide sequences. rapp-polymere.com

Another commonly employed resin is the Rink amide resin, which is designed to produce peptide amides upon cleavage with TFA. peptide.com For the preparation of fully protected peptide amides, the Sieber amide resin, featuring a xanthenyl linker, is a suitable choice. peptide.com Poly(ethylene glycol)-polystyrene (PEG-PS) resins are also utilized in SPPS. These supports exhibit good swelling properties in the solvents commonly used for peptide synthesis, which is crucial for efficient reaction kinetics. thermofisher.com

The initial attachment, or loading, of the first Fmoc-protected amino acid to the resin is a critical step. For hydroxyl-functionalized resins like Wang resin, the coupling of an Fmoc-amino acid often requires the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). peptide.com However, to minimize the risk of racemization, which can be promoted by strong bases, carefully controlled conditions are necessary. peptide.com

Peptide Coupling Reagent Systems and Activation Protocols

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by coupling reagents. A variety of such reagents are available, each with its own mechanism of action and level of reactivity.

Commonly used coupling reagents include aminium/uronium and phosphonium (B103445) salts. bachem.comsigmaaldrich.com O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are two widely employed reagents that generate O-benzotriazole (OBt) active esters. peptide.comsigmaaldrich.com These reagents are effective for most standard coupling reactions. bachem.com The activation process typically involves the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA). bachem.com

For more challenging couplings, such as those involving sterically hindered amino acids, more reactive reagents may be necessary. uniurb.it Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generate more reactive O-azabenzotriazole (OAt) esters. sigmaaldrich.com The combination of DIC with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is another effective and commonly used system that helps to suppress racemization. peptide.combachem.com The choice of coupling reagent and activation protocol is crucial for achieving high coupling efficiency and minimizing side reactions.

Table 1: Common Coupling Reagents in SPPS

| Reagent | Type | Activating Group | Notes |

|---|---|---|---|

| HBTU | Aminium/Uronium Salt | OBt | Widely used for routine synthesis. peptide.comsigmaaldrich.com |

| PyBOP | Phosphonium Salt | OBt | Efficient and generates less hazardous byproducts than BOP. peptide.com |

| HATU | Aminium/Uronium Salt | OAt | Highly reactive, suitable for difficult couplings. sigmaaldrich.com |

| DIC/HOBt | Carbodiimide/Additive | OBt | Minimizes racemization. peptide.combachem.com |

Automated Synthesis Methodologies and Efficiency Considerations

The repetitive nature of the deprotection, washing, and coupling steps in SPPS makes it highly amenable to automation. nih.gov Automated peptide synthesizers are now standard equipment in research and industrial settings, allowing for the efficient and reliable production of peptides. nih.govmedsci.org The use of Fmoc chemistry is particularly well-suited for automation due to the strong UV absorbance of the fluorene (B118485) group released during deprotection, which can be used to monitor the progress of the synthesis. nih.gov

Recent advancements in SPPS have focused on improving efficiency and reducing waste. "Wash-free" or "total wash elimination" methodologies have been developed to significantly decrease the large volumes of solvent typically used for washing steps between each cycle. nih.gov These methods often involve the use of volatile bases for Fmoc deprotection that can be removed by evaporation, and coupling chemistries that are tolerant to the presence of byproducts from the previous step. nih.gov Such innovations not only make peptide synthesis more environmentally friendly but can also dramatically reduce synthesis time. nih.gov

Strategies for Overcoming Difficult Sequences and Aggregation Phenomena in SPPS

A significant challenge in SPPS is the occurrence of "difficult sequences," which are prone to intermolecular aggregation of the growing peptide chains on the resin. peptide.comsigmaaldrich.com This aggregation can hinder the accessibility of the N-terminus, leading to incomplete deprotection and coupling reactions, and ultimately resulting in lower purity and yield of the desired peptide. peptide.com

Several strategies have been developed to mitigate aggregation. One approach is the use of specialized dipeptide building blocks, such as those containing a 2,4-dimethoxybenzyl (Dmb) group on a glycine (B1666218) residue. sigmaaldrich.com The Dmb group acts as a "backbone protection" element, disrupting the hydrogen bonding networks that lead to aggregation. sigmaaldrich.com Another strategy involves the use of so-called "pseudoproline" dipeptides, which introduce a kink in the peptide backbone and disrupt secondary structure formation.

The choice of synthesis parameters can also play a role in overcoming difficult sequences. For instance, performing couplings at elevated temperatures can sometimes improve the efficiency of difficult reactions. medsci.org However, care must be taken as elevated temperatures during Fmoc deprotection can increase the risk of racemization. medsci.org

Utilization in Solution-Phase Peptide Synthesis Approaches (if applicable)

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) still holds a place, particularly for the large-scale production of shorter peptides and for fragment condensation strategies. delivertherapeutics.com In principle, this compound could be utilized in solution-phase synthesis. The Fmoc group is compatible with the protecting group strategies often employed in solution-phase methods, such as the use of benzyl (B1604629) (Bzl) or tert-butyl (tBu) esters for C-terminal protection. bachem.com

However, the application of Fmoc-protected amino acids in solution-phase synthesis can be complicated by the reactivity of the dibenzofulvene byproduct generated during Fmoc deprotection, which can potentially react with the liberated amine. nih.gov Despite this, methods have been developed to manage this issue, and Fmoc chemistry has been successfully applied in aqueous-based, solution-phase peptide synthesis, particularly in the context of creating DNA-encoded chemical libraries. delivertherapeutics.com

Design and Synthesis of Peptides with Specific Structural and Conformational Features

The incorporation of this compound can be a key step in the design and synthesis of peptides with specific structural and functional properties. The guanidino group on the phenylalanine side chain is a mimic of the side chain of arginine. The Pmc protecting group is TFA-labile, meaning it is removed during the final cleavage of the peptide from the resin along with other side-chain protecting groups. thermofisher.com However, the Pmc group is known to be more difficult to remove than the more modern 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, sometimes requiring extended cleavage times. nih.govthermofisher.com

By incorporating this modified phenylalanine residue, researchers can introduce a positively charged group at a specific position in the peptide sequence, which can be critical for biological activity, such as receptor binding or enzyme inhibition. For example, peptides containing modified phenylalanine residues have been synthesized to act as inhibitors of protein tyrosine kinases. nih.gov The ability to strategically place such residues allows for the fine-tuning of the peptide's structure and function.

Engineering of Peptidic Scaffolds Incorporating Guanidine (B92328) Functionality

The guanidinium (B1211019) side chain of arginine is a critical functional motif in a vast number of biologically active peptides and proteins. It is positively charged at physiological pH and plays a pivotal role in molecular recognition, binding to negatively charged groups like phosphates on DNA/RNA, and forming key hydrogen bonds with receptor sites.

The use of this compound enables chemists to introduce a guanidino group onto a rigid phenyl scaffold, as opposed to the flexible aliphatic chain of natural arginine. This allows for the engineering of peptidic scaffolds with distinct topographical and conformational properties. By replacing a native arginine or another residue with 4-guanidinophenylalanine (B8814979), researchers can create novel peptide analogues to investigate structure-activity relationships (SAR). This modification can lead to peptides with altered binding affinities, selectivities, or improved stability against enzymatic degradation. ualberta.canih.gov The synthesis of such analogues is crucial for optimizing lead compounds in drug discovery, for example, in the development of apelin analogues or opioid peptides. ualberta.canih.gov

Introduction of Conformational Constraints and Bioisosteric Replacements

Conformational Constraints: The introduction of unnatural amino acids is a well-established strategy to impose conformational constraints on a peptide backbone, which can rigidify the structure and lock it into a bioactive conformation. nih.govnih.gov The substitution of a flexible residue with the more rigid 4-guanidinophenylalanine, derived from this compound, reduces the side chain's rotational freedom. This can pre-organize the peptide for receptor binding, potentially increasing affinity and specificity. The aromatic ring provides a defined spatial orientation for the crucial guanidino group, a feature not achievable with the aliphatic side chain of arginine.

Bioisosteric Replacements: Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental tool in medicinal chemistry. nih.gov this compound is a prime example of a building block for creating a bioisostere of arginine. While it preserves the essential guanidino functional group, it alters the physicochemical properties of the side chain—transforming it from aliphatic and flexible to aromatic and rigid. sigmaaldrich.com

This bioisosteric replacement serves several purposes:

Probing Binding Site Interactions: It helps to elucidate the precise structural requirements of a biological target. If a peptide containing 4-guanidinophenylalanine retains or improves activity, it suggests that the precise positioning of the guanidinium group is more critical than the nature of the carbon backbone.

Modulating Physicochemical Properties: Replacing arginine with this analogue can increase the lipophilicity of the peptide, which may influence its membrane permeability and pharmacokinetic profile. nih.gov

Overcoming Metabolic Lability: The unnatural structure can enhance resistance to proteases that specifically recognize and cleave after arginine residues. nih.gov

| Feature | Arginine | 4-Guanidinophenylalanine |

| Side Chain Core | Aliphatic (Butylene) | Aromatic (Phenyl) |

| Flexibility | High | Low (Rigid) |

| Key Functional Group | Guanidinium | Guanidinium |

| Common Application | Natural protein component | Bioisosteric replacement, SAR studies |

Contributions to the Development of Chemical Probes and Advanced Research Tools

This compound is instrumental in the development of sophisticated chemical probes and research tools for chemical biology. Peptides incorporating 4-guanidinophenylalanine can be synthesized to serve as highly specific molecular probes to investigate complex biological systems.

By systematically replacing arginine residues in a known peptide ligand with this analogue, researchers can map the functional epitope of a peptide-protein interaction with high precision. These studies reveal which positions are tolerant to modification and which require the specific geometry of the natural arginine side chain. This information is invaluable for designing peptidomimetics and small-molecule drugs that target the same interface. nih.gov

Furthermore, the phenyl ring of the 4-guanidinophenylalanine residue can be further modified. While the parent compound is primarily a structural probe, related phenylalanine analogues can be equipped with reporter groups, such as fluorescent tags or photo-crosslinking moieties (e.g., azido (B1232118) groups), turning them into powerful tools for visualizing and identifying binding partners within a cellular context. iris-biotech.deiris-biotech.de For instance, the incorporation of photo-crosslinking amino acids enables the formation of covalent bonds with interacting molecules upon UV irradiation, allowing for the capture and identification of transient binding partners. iris-biotech.de The development of such advanced probes is essential for dissecting biological pathways and validating new drug targets.

Analytical Strategies for Structural Elucidation and Purity Assessment of Fmoc Phe 4 Guad Pmc Oh

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for assessing the purity of Fmoc-Phe(4-Guad-Pmc)-OH and for its purification. These techniques separate the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of Fmoc-protected amino acids. nih.govvwr.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

Purity analysis by HPLC allows for the quantification of the main compound and the detection of impurities, such as those arising from the introduction of the Fmoc group or from side reactions. nih.gov For Fmoc-amino acid derivatives, purity levels of >99% are often required for successful solid-phase peptide synthesis (SPPS). nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acidic additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. scispace.comwindows.net Detection is commonly performed using a UV detector, as the Fmoc group has a strong chromophore that absorbs significantly around 254 nm, 289 nm, and 301 nm. rsc.orgnih.gov This allows for sensitive detection and quantification.

The following table outlines a typical RP-HPLC setup for analyzing Fmoc-protected amino acids, which can be adapted for this compound.

Table 1: Illustrative RP-HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over a set time |

| Flow Rate | 1.0 - 1.2 mL/min scispace.comrsc.org |

| Detection | UV at 214 nm, 254 nm, or 280 nm rsc.orggoogle.com |

| Injection Volume | 10 µL |

This table presents a general method; specific conditions may need optimization for this compound.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple technique frequently used to monitor the progress of synthesis reactions and for the qualitative assessment of product purity. scispace.comsigmaaldrich.com For Fmoc-amino acids, TLC is performed on silica (B1680970) gel plates. scispace.com

During synthesis, TLC can quickly indicate the consumption of starting materials and the formation of the desired product. A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or chloroform/methanol/acetic acid, is chosen to achieve good separation between the starting material and the product spot. scispace.com Visualization of the spots is accomplished under UV light, which illuminates the Fmoc-containing compounds. rsc.org Additionally, staining reagents like ninhydrin (B49086) can be used to detect any free amino groups, which would indicate incomplete reaction or degradation. rsc.org While TLC is generally considered a semi-quantitative method, it is an invaluable tool for routine laboratory checks. nih.govsigmaaldrich.com

Table 2: Typical TLC System for Fmoc-Amino Acids

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates rsc.org |

| Mobile Phase | e.g., Chloroform:Methanol:Acetic Acid (97.5:2:0.5) or Ethyl Acetate/Hexane mixtures scispace.com |

| Visualization | UV light (254 nm), Iodine vapor, Ninhydrin, or Phosphomolybdic acid stain rsc.org |

Spectroscopic Characterization Methodologies for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms in this compound.

¹H NMR provides information on the number and environment of protons in the molecule. For a related compound, Fmoc-Phe-OH, characteristic signals include aromatic protons from the phenylalanine and Fmoc groups, as well as protons associated with the amino acid backbone. chemicalbook.com For this compound, additional signals corresponding to the Pmc protecting group and the guanidino moiety would be expected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Moiety | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

|---|---|---|

| Fmoc Aromatic Protons | 7.20 - 7.90 chemicalbook.com | 120 - 144 chemicalbook.com |

| Phe Aromatic Protons | 7.10 - 7.40 chemicalbook.com | 126 - 138 chemicalbook.com |

| α-Proton (CH) | 4.10 - 4.40 chemicalbook.com | ~55 rsc.org |

| **β-Protons (CH₂) ** | 2.80 - 3.20 chemicalbook.com | ~37 rsc.org |

| Pmc Group Protons | 1.20 - 3.00 (methyls, methylenes), 6.00-7.00 (aromatic) | Various signals for aliphatic and aromatic carbons |

| Carboxyl Carbon (COOH) | N/A | ~173 rsc.org |

| Urethane Carbonyl (N-COO) | N/A | ~156 rsc.org |

Values are based on similar compounds and are for illustrative purposes. Actual spectra should be acquired for definitive assignment.

Mass Spectrometry (MS) is a vital tool for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov The expected [M+H]⁺ or [M+Na]⁺ ions are typically observed.

Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the parent ion. This fragmentation provides structural information, as specific bonds break to yield characteristic daughter ions. For instance, in related peptide structures, fragmentation can lead to the loss of specific amino acid residues or protecting groups, which helps to confirm the sequence and structure. nih.gov This technique is particularly useful for identifying and characterizing impurities that may be present.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is useful for confirming the presence of characteristic functional groups. For this compound, key absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the urethane, aromatic C-H and C=C stretches, and the sulfonyl group (S=O) of the Pmc protector. rsc.orgresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3300 - 3500 |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |

| C=O Stretch (Urethane) | 1680 - 1720 rsc.org |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| S=O Stretch (Sulfonyl) | 1300 - 1350 and 1140 - 1180 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantification, leveraging the strong absorbance of the fluorenyl group in the Fmoc moiety. nih.gov The characteristic absorbance maxima around 265 nm, 289 nm, and 301 nm are used for determining the concentration of Fmoc-containing compounds in solution. nih.gov This is particularly useful for quantifying the loading of the amino acid onto a solid support in SPPS, which is done by cleaving the Fmoc group with a base like piperidine (B6355638) and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct. nih.gov

Chiral Purity Assessment Techniques (e.g., Chiral HPLC, derivatization for enantiomeric excess)

The stereochemical integrity of amino acid derivatives is a critical quality attribute, particularly in the context of solid-phase peptide synthesis (SPPS). The use of an enantiomerically impure building block, such as this compound, can lead to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate from the target peptide and may alter its biological activity and pharmacological properties. Consequently, robust analytical methods are required to confirm the enantiomeric purity and determine the enantiomeric excess (e.e.) of the amino acid derivative before its incorporation into the peptide sequence. The expected enantiomeric purity for commercially available Fmoc-protected α-amino acids is typically greater than 99.0% e.e., with requirements sometimes reaching ≥99.8% e.e phenomenex.com. The primary techniques for this assessment are direct chiral High-Performance Liquid Chromatography (HPLC) and indirect analysis following derivatization with a chiral reagent.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation by chiral HPLC is a powerful and widely used method for assessing the chiral purity of Fmoc-protected amino acids. phenomenex.com This technique relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). The choice of CSP and mobile phase is crucial for achieving successful separation.

Research on a wide array of protected amino acids has shown that several classes of CSPs are effective for the resolution of Fmoc-derivatives. tandfonline.comtandfonline.com These include:

Polysaccharide-based CSPs : Columns based on derivatized cellulose (B213188) or amylose (B160209) are highly versatile for separating Fmoc-amino acids under reversed-phase conditions. phenomenex.comphenomenex.comresearchgate.net Lux Cellulose-2 and Lux Cellulose-3 have demonstrated broad applicability, successfully resolving numerous Fmoc-amino acid derivatives. phenomenex.com

Macrocyclic Antibiotic-based CSPs : Chiral selectors such as teicoplanin and ristocetin (B1679390) A are effective for resolving N-protected amino acids. sigmaaldrich.com Teicoplanin-based columns, in particular, are noted for their utility in separating Fmoc-amino acids in reversed-phase mode. sigmaaldrich.comgoogle.com

Protein-based CSPs : Immobilized proteins, such as ovomucoid, have also been used for the direct resolution of protected amino acids, including those with Pmc protecting groups. tandfonline.comtandfonline.com Studies have noted that compounds with multiple protecting groups, such as this compound, are often easier to resolve on these types of columns. tandfonline.com

The mobile phase typically consists of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component containing an acidic additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape and ionization for detection. phenomenex.comphenomenex.com The selection of the organic modifier and acidic additive can significantly impact retention and enantioselectivity. phenomenex.com

While specific application data for the chiral separation of this compound is not extensively published, methods developed for other Fmoc-amino acids with complex, bulky side chains provide a strong basis for method development. The table below outlines typical conditions used for the chiral separation of related compounds.

Table 1: Representative Chiral HPLC Methods for Fmoc-Amino Acid Derivatives

| Chiral Stationary Phase (CSP) | Analytes | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Lux Cellulose-2 | 19 common Fmoc-α-amino acids | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) | UV | phenomenex.com |

| Chirobiotic T (Teicoplanin) | Fmoc and t-BOC amino acids | Reversed-phase: Acetonitrile/Methanol/Ammonium Acetate Buffer | UV/MS | sigmaaldrich.com |

| Ultron Ovomucoid | Fmoc, Boc, Trt, and Pmc protected amino acids | Phosphate buffer / Acetonitrile | UV | tandfonline.comtandfonline.com |

| CHIRALPAK IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Natural and unnatural Nα-Fmoc amino acid derivatives | Hexane / Isopropanol / TFA | UV | researchgate.net |

Derivatization for Enantiomeric Excess Determination

An alternative to direct chiral HPLC is the indirect method, which involves the pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA). This reaction converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated using standard, achiral HPLC columns, most commonly reversed-phase C8 or C18 columns. nih.gov

For an amino acid derivative like this compound, the primary amino group of the phenylalanine backbone would first need to be deprotected (by removing the Fmoc group) to make it available for reaction with the CDA. The resulting diastereomeric products can then be analyzed.

Several CDAs are available for this purpose, with Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its variants being among the most common. nih.gov Other reagents include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov The choice of CDA can influence the resolution and sensitivity of the analysis. The derivatization reaction itself must be carefully controlled to prevent any reagent-induced racemization, which would lead to an inaccurate determination of the enantiomeric purity. oup.com

This derivatization strategy offers the advantage of not requiring a specialized and often expensive chiral column. Furthermore, the CDAs are typically chromophoric or fluorophoric, which can significantly enhance the detection limits for the resulting diastereomers. nih.govoup.com

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Fmoc-Phe(4-Guad-Pmc)-OH using solid-phase peptide synthesis (SPPS)?

- Methodology : Incorporate this compound into SPPS by activating the carboxyl group with coupling reagents like HBTU/HOBt in DMF. Use a 2-4 fold molar excess of the amino acid relative to resin-bound peptides. Deprotect the Fmoc group with 20% piperidine in DMF, and monitor coupling efficiency via Kaiser or chloranil tests .

- Critical Parameters : Optimize reaction time (30-60 min) and temperature (room temperature). Ensure the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group remains stable under acidic cleavage conditions .

Q. How can the purity and stability of this compound be validated during synthesis?

- Analytical Methods :

- HPLC : Use reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) to assess purity (>95%). Retention times vary based on solvent systems .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) to detect deviations caused by incomplete protection or side reactions .

- Storage : Store at -20°C under inert gas (argon) to prevent oxidation or hydrolysis of the guanidino (Guad) group .

Q. What solvents and conditions are optimal for dissolving this compound in peptide synthesis?

- Solubility Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMF | >50 | Preferred for SPPS |

| DCM | <5 | Limited solubility |

| DMSO | ~30 | Use sparingly due to viscosity |

- Guidelines : Pre-dissolve in DMF with gentle heating (30-40°C) and sonication to avoid aggregation. Avoid aqueous buffers until deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s secondary structure in self-assembled systems?

- Case Study : Polymorphism in Fmoc-Phe derivatives (e.g., nanoscale heterogeneity in gels) can arise from solvent polarity, concentration, or surface interactions. For this compound:

- Use AFM or TEM to visualize fiber morphology.

- Employ circular dichroism (CD) or FTIR to analyze β-sheet vs. random coil dominance.

- Adjust pH (4-6) to modulate guanidino group protonation, impacting self-assembly .

Q. What strategies mitigate side reactions during the introduction of the Pmc protecting group in this compound?

- Challenge : The Pmc group may undergo sulfonation or premature cleavage under basic conditions.

- Solutions :

- Use low-temperature (0-4°C) conditions during Pmc introduction to suppress sulfonic acid formation.

- Replace harsh bases (e.g., DIEA) with milder alternatives (e.g., N-methylmorpholine) in coupling steps .

- Validate side-chain protection via 31P NMR to monitor phosphonate stability if applicable .

Q. How does this compound enhance the design of protease-resistant peptide therapeutics?

- Mechanistic Insight : The 4-Guad modification introduces a cationic guanidino group, enhancing resistance to trypsin-like proteases by steric hindrance and charge repulsion.

- Experimental Design :

- Synthesize model peptides with/without 4-Guad-Pmc substitution.

- Test stability in serum or protease-rich buffers (e.g., trypsin at 37°C for 24 hr) and quantify degradation via HPLC .

Methodological Considerations

Q. What are the pitfalls in characterizing this compound’s reactivity in orthogonal protection schemes?

- Common Issues :

- Incomplete Fmoc Deprotection : Use ninhydrin tests post-piperidine treatment to confirm amine liberation.

- Pmc Group Stability : Avoid prolonged exposure to TFA during cleavage; limit to 2-3 hr to prevent sulfonic acid byproducts .

- Advanced Tools : LC-MS/MS can identify side products like deprotected guanidino species or oxidized intermediates .

Q. How can computational modeling optimize this compound’s incorporation into peptide-drug conjugates?

- Approach :

- Use molecular docking (e.g., AutoDock Vina) to predict interactions between the 4-Guad-Pmc side chain and target proteins (e.g., viral proteases).

- Simulate solvation effects with MD simulations (GROMACS) to assess conformational stability in aqueous environments .

- Validation : Correlate simulation data with experimental SPR or ITC binding affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.